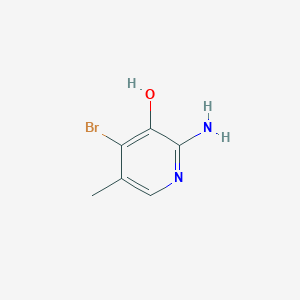
2-Amino-4-bromo-3-hydroxy-5-picoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-bromo-3-hydroxy-5-picoline is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a bromine atom at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This method provides moderate to good yields and is efficient for producing various pyridine derivatives.
Industrial Production Methods
Industrial production of 2-Amino-4-bromo-3-hydroxy-5-picoline often involves large-scale bromination and subsequent functional group transformations. The use of palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-bromo-3-hydroxy-5-picoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, ketones, alcohols, and various amide derivatives .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
- Reactivity : The presence of amino, bromo, and hydroxy groups makes this compound suitable for various chemical transformations. It can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.
- Synthesis of Derivatives : 2-Amino-4-bromo-3-hydroxy-5-picoline can be utilized to synthesize derivatives that may exhibit enhanced biological activities or novel chemical properties. For instance, it can be transformed into pyridine derivatives through halogenation or amination reactions, which are essential in the development of pharmaceuticals and agrochemicals.
Biological Applications
Potential Drug Development
- Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes, potentially blocking substrate access and altering enzymatic activity. This property is particularly valuable in drug design aimed at treating diseases where specific enzyme functions need to be inhibited.
Case Study Example
- In a study focusing on the synthesis of related compounds, derivatives of 2-amino-pyridine structures were evaluated for their ability to inhibit p38α MAP kinase, an important target in inflammatory diseases. The modifications based on this compound demonstrated promising biological activity, indicating its potential role as a lead compound in therapeutic development .
Industrial Applications
Specialty Chemicals Production
- Agrochemical Intermediates : The compound can serve as an intermediate in the synthesis of agrochemicals. Its bromine atom can be replaced or modified to create herbicides or pesticides that target specific plant processes.
Material Science
- Polymer Chemistry : The reactivity of this compound allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in coatings or composites.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemical Synthesis | Building block for various organic reactions | Versatile transformations leading to diverse compounds |
| Biological Research | Enzyme inhibition studies | Potential therapeutic agents for disease treatment |
| Agrochemicals | Synthesis of herbicides and pesticides | Targeted action against specific pests/plants |
| Material Science | Incorporation into polymer systems | Improved material properties |
Wirkmechanismus
The mechanism of action of 2-Amino-4-bromo-3-hydroxy-5-picoline involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-6-bromopyridine
Uniqueness
2-Amino-4-bromo-3-hydroxy-5-picoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
1003710-58-4 |
|---|---|
Molekularformel |
C6H7BrN2O |
Molekulargewicht |
203.04 g/mol |
IUPAC-Name |
2-amino-4-bromo-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
InChI-Schlüssel |
PIBDSARCRYMJRB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1Br)O)N |
Kanonische SMILES |
CC1=CN=C(C(=C1Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















